molecular formula C9H12N2O B10864260 2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile

2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile

Cat. No.: B10864260
M. Wt: 164.20 g/mol
InChI Key: DWKVBTFKAGKHOV-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexene ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, dimedone, and malononitrile under solvent-free conditions. This reaction is often catalyzed by amine-functionalized SiO2@Fe3O4 nanoparticles, which provide high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexene ring

Properties

IUPAC Name

2-amino-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)3-7(11)6(5-10)8(12)4-9/h3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKVBTFKAGKHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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